川芎嗪 S

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

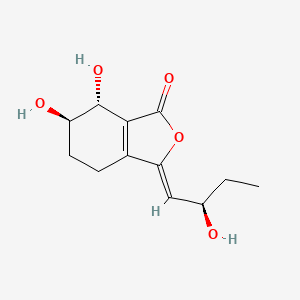

Senkyunolide I (SI) is a natural phthalide that has drawn increasing interest for its potential as a cardio-cerebral vascular drug candidate . It is mainly distributed in Umbelliferae plants, and it is relatively stable to heat, acid, and oxygen, with good blood–brain barrier (BBB) permeability .

Synthesis Analysis

Senkyunolide I is one of the main migration components found in both rat plasma and cerebrospinal fluid after the normal and migraine model rats were orally administered with CXE . The purified LIG became very unstable and inclined to form dimers or trimers under light, whereas when heated in the dark, it mainly transformed into SI and its isomer SH .Molecular Structure Analysis

The molecular structure of Senkyunolide I was determined using ultra performance liquid chromatography/quadrupole-time-of-flight mass spectrometry and 1D and 2D NMR .Chemical Reactions Analysis

The purified LIG became very unstable and inclined to form dimers or trimers under light, whereas when heated in the dark, it mainly transformed into SI and its isomer SH .科学研究应用

神经保护作用:与川芎嗪 S 密切相关的川芎嗪 H 已被证明可以通过 ROS 介导的 MAPK 通路保护 MPP+ 诱导的神经细胞免于凋亡,表明其在治疗神经元疾病方面具有潜力 (Luo 等人,2019).

抗炎特性:川芎中的川芎嗪 A 和 Z-伞形酮已被证明对小胶质细胞中的神经炎症具有抑制作用,为脑血管疾病提供了潜在的治疗益处 (Or 等人,2011).

减轻皮质酮诱导的凋亡:川芎嗪 A 通过调节蛋白磷酸酶 2A 和 α-突触核蛋白信号保护神经细胞免受皮质酮诱导的凋亡,表明其在治疗抑郁相关疾病中的作用 (Gong 等人,2018).

氧化损伤保护:川芎嗪,包括川芎嗪 H,通过诱导血红素加氧酶-1 来减少过氧化氢诱导的人肝 HepG2 细胞中的氧化损伤,突出了其在治疗由氧化应激和炎症引起的疾病方面的潜力 (Qi 等人,2010).

脑缺血性卒中治疗:川芎嗪-H 已显示出预防脑缺血性卒中 (CIS) 的有效性,并且可能通过调节各种生物过程和信号通路发挥作用,例如 PI3K/Akt/NF-κB 信号通路 (Zhang 等人,2019).

药代动力学研究:已经对川芎嗪 A 的药代动力学进行了研究,表明其在心血管疾病治疗中的潜在应用,但注意到了与口服生物利用度和稳定性相关的挑战 (Yan 等人,2007).

头皮屑治疗:从芹菜种子油中分离出的川芎嗪 A 已被研究其通过改善表皮功能和控制马拉色菌作用来治疗头皮屑的潜力 (Mondon 等人,2017).

代谢谱分析:已经对大鼠中川芎嗪 I 的代谢谱分析进行了研究,提供了对其针对偏头痛和氧化损伤的药理活性的见解 (Xiong 等人,2013).

作用机制

Senkyunolide I may be an active component of L. chuanxiong, traditionally used to treat migraine. The mechanism of pain relief in migraine model rats may be through adjusting the levels of monoamine neurotransmitters and their turnover rates, as well as decreasing nitric oxide levels in the blood and brain .

安全和危害

未来方向

属性

IUPAC Name |

(3Z,6R,7R)-6,7-dihydroxy-3-[(2R)-2-hydroxybutylidene]-4,5,6,7-tetrahydro-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGANEFDEDYAJS-IFUCJSHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C\1/C2=C([C@H]([C@@H](CC2)O)O)C(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)

![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide](/img/structure/B592772.png)